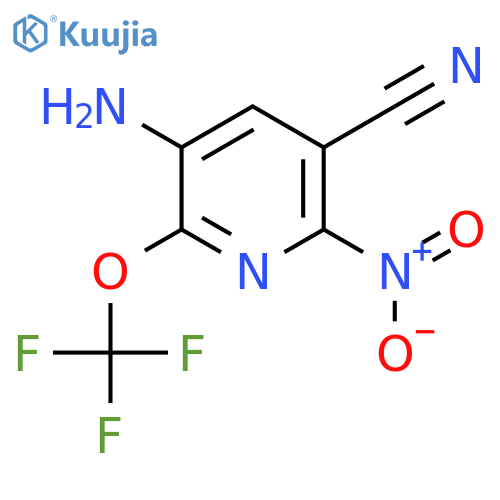Cas no 1805985-63-0 (3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine)

1805985-63-0 structure
商品名:3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1805985-63-0
MF:C7H3F3N4O3
メガワット:248.118931055069
CID:4910104
3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3F3N4O3/c8-7(9,10)17-6-4(12)1-3(2-11)5(13-6)14(15)16/h1H,12H2
- InChIKey: XVQLSEVCEZDSOB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(C#N)=C([N+](=O)[O-])N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 118
3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004835-500mg |
3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine |
1805985-63-0 | 97% | 500mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A026004835-1g |
3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine |
1805985-63-0 | 97% | 1g |
$1,747.20 | 2022-04-01 |
3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1805985-63-0 (3-Amino-5-cyano-6-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
